2,6-Dibromo-4-methyl-3-nitroaniline
Overview
Description
2,6-Dibromo-4-methyl-3-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-methyl-3-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 4-methylaniline to introduce the nitro group. This is followed by bromination to add the bromine atoms at the 2 and 6 positions. The reaction conditions often involve the use of bromine in an acidic medium, such as hydrochloric acid, at controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a co-production method that simultaneously generates bromine. This method involves reacting paranitroaniline with bromine in a hydrochloric acid medium at temperatures between 40°C and 50°C. The hydrobromic acid produced in the reaction is then used to generate bromine, which is recycled back into the process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-methyl-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,6-dibromo-4-methyl-3-aminoaniline, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2,6-Dibromo-4-methyl-3-nitroaniline has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of azo disperse dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-methyl-3-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms and methyl group also contribute to the compound’s reactivity and specificity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-nitroaniline: Similar structure but lacks the methyl group.
2,6-Dibromo-4-methylaniline: Similar structure but lacks the nitro group.
4-Amino-3,5-dibromobenzenesulfonamide: Similar bromine substitution pattern but different functional groups.
Uniqueness
2,6-Dibromo-4-methyl-3-nitroaniline is unique due to the combination of bromine, methyl, and nitro groups on the aniline ring. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,6-dibromo-4-methyl-3-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-3-2-4(8)6(10)5(9)7(3)11(12)13/h2H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJZDAXQMSBASS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])Br)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279381 | |
Record name | 2,6-Dibromo-4-methyl-3-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117824-54-1 | |
Record name | 2,6-Dibromo-4-methyl-3-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117824-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-4-methyl-3-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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